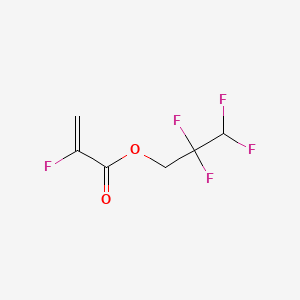

2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate

描述

Overview of Fluorinated Acrylate (B77674) Monomers in Advanced Materials

Fluorinated acrylate monomers are a specialized class of organic compounds that serve as essential building blocks in the synthesis of high-performance fluoropolymers. chembuyersguide.com The incorporation of fluorine atoms into the acrylate structure imparts unique and desirable properties to the resulting polymers. The strong carbon-fluorine bond and the "shielding" effect of fluorine atoms contribute to high chemical resistance against solvents, acids, and bases, as well as enhanced thermal stability and durability. p212121.comresearchgate.net This makes fluorinated polymers suitable for applications in harsh environments. researchgate.net

One of the most notable characteristics of fluorinated acrylate polymers is their low surface energy, which results in excellent water and oil repellency (hydrophobicity and oleophobicity). researchgate.netguidechem.com This property is highly valued in the development of protective coatings for a variety of surfaces, including textiles, automotive finishes, and electronic devices. chembuyersguide.comresearchgate.net Furthermore, these polymers often exhibit low refractive indices and good weatherability, making them ideal for use in optical applications and as exterior coatings for buildings. chembuyersguide.comiaeg.com The development of novel fluorinated monomers, including those with short perfluoroalkyl groups, is an active area of research aimed at creating advanced materials with tailored properties. p212121.comsigmaaldrich.com

The synthesis of these polymers is often achieved through free-radical polymerization of the fluorinated acrylate monomers, either as homopolymers or in combination with non-fluorinated monomers to customize the final properties of the material. researchgate.net

Research Significance of 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate as a Building Block

While extensive research specifically detailing the homopolymer of this compound is not widely available in public literature, its significance as a monomer can be inferred from the well-documented properties of its structural analogs, such as poly(2,2,3,3-tetrafluoropropyl methacrylate). The presence of the tetrafluoropropyl group is expected to confer significant hydrophobicity and oleophobicity to the resulting polymer. guidechem.com

The study of such monomers is crucial for advancing the field of advanced coatings and materials. For instance, research on similar fluorinated methacrylate (B99206) polymers has demonstrated excellent resistance to acids and alkalis. guidechem.com The polymerization of monomers like this compound could be explored through various techniques, including suspension polymerization or reversible addition-fragmentation chain transfer (RAFT) polymerization, to control the polymer's molecular weight and architecture. guidechem.com

The research significance of this compound lies in its potential to create polymers with a specific balance of properties. The combination of the fluoroacrylate group and the tetrafluoropropyl ester side chain could lead to materials with desirable thermal properties, such as a specific glass transition temperature, and excellent surface properties for applications in protective films and coatings. Further research into its polymerization kinetics and the characterization of its polymer would be necessary to fully elucidate its potential as a building block in advanced materials.

Structure

3D Structure

属性

IUPAC Name |

2,2,3,3-tetrafluoropropyl 2-fluoroprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5O2/c1-3(7)4(12)13-2-6(10,11)5(8)9/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPSTBSKXWPLKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)OCC(C(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96250-38-3 | |

| Record name | 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96250-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60242181 | |

| Record name | 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96250-37-2 | |

| Record name | 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096250372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 96250-37-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 2,2,3,3 Tetrafluoropropyl 2 Fluoroacrylate Monomer

Precursor Chemistry and Synthetic Pathways

The synthesis of the target monomer fundamentally relies on the availability of two key fluorinated precursors: 2,2,3,3-Tetrafluoropropanol and 2-fluoroacrylic acid or its alkyl ester.

2,2,3,3-Tetrafluoropropanol (TFP)

This fluorinated alcohol serves as the esterifying component. It is a commercially available chemical with the formula CHF₂CF₂CH₂OH. sigmaaldrich.com While specific industrial synthesis routes are often proprietary, its production can be inferred from general principles of fluorine chemistry. A plausible route involves the telomerization of tetrafluoroethylene (B6358150) (TFE) with methanol (B129727) or the reduction of a corresponding tetrafluoropropionic acid or its ester. For instance, the reaction of tetrafluoroethylene with formaldehyde (B43269) in anhydrous hydrogen fluoride (B91410) is known to produce related fluorinated propanols. google.com

Table 1: Properties of 2,2,3,3-Tetrafluoropropanol

| Property | Value |

|---|---|

| Chemical Formula | C₃H₄F₄O nist.gov |

| Molecular Weight | 132.06 g/mol sigmaaldrich.com |

| CAS Number | 76-37-9 nist.gov |

| Boiling Point | 107-109 °C sigmaaldrich.com |

| Density | 1.48 g/mL at 20 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.321 sigmaaldrich.com |

2-Fluoroacrylic Acid and its Esters

The second precursor is the α-fluoroacrylic acid moiety. Due to the reactivity of the acid itself, it is often more practical to synthesize a simple alkyl ester, such as methyl 2-fluoroacrylate or ethyl 2-fluoroacrylate, which can then be used in a transesterification reaction.

A documented pathway for producing 2-fluoroacrylic esters involves a two-step process starting from a 2-fluoropropionic ester. google.com

Bromination: The 2-fluoropropionic ester is reacted with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN). This selectively brominates the carbon atom at the 2-position.

Dehydrobromination: The resulting 2-bromo-2-fluoropropionic ester is then treated with a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene or DBU) to eliminate hydrogen bromide (HBr), creating the carbon-carbon double bond of the acrylate (B77674). google.com

Another innovative route involves the thermal decomposition of a purified fluorocyclopropane (B157604) derivative to yield the α-fluoroacrylate ester. epo.org

Esterification and Fluorine Modification Strategies for Acrylates

With the precursors in hand, the final step is to form the ester linkage. Two primary strategies are employed: direct esterification and transesterification.

Direct Esterification: This method involves the reaction of 2-fluoroacrylic acid with 2,2,3,3-tetrafluoropropanol, typically in the presence of a strong acid catalyst like sulfuric acid. The reaction is reversible, and water is produced as a byproduct. To drive the reaction to completion, the water is usually removed as it forms, for instance, by azeotropic distillation. The kinetics of esterifying similar acids, like methacrylic acid, with alcohols have been studied and are generally found to be first order with respect to both the acid and the alcohol. researchgate.net

Transesterification: This is often the preferred method in industrial settings as it can be more efficient and avoid the use of harsh acids. In this approach, a simple alkyl ester of 2-fluoroacrylic acid (e.g., methyl 2-fluoroacrylate) is reacted with 2,2,3,3-tetrafluoropropanol. The reaction is catalyzed by either an acid or a base, and the equilibrium is shifted by removing the low-boiling alcohol byproduct (in this case, methanol). Studies on the transesterification of other fluorinated alcohols, such as 2,2,3,3,4,4,4-heptafluorobutanol with isopropyl acetate, highlight that this process is effective, though side reactions like ether formation can occur. mdpi.com

CH₂(F)COOCH₃ + CHF₂CF₂CH₂OH ⇌ CH₂(F)COOCH₂CF₂CHF₂ + CH₃OH (Methyl 2-fluoroacrylate + 2,2,3,3-Tetrafluoropropanol ⇌ 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate + Methanol)

Regioselective Synthesis Approaches for Fluorinated Acrylates

Regioselectivity, or the control of the specific position of chemical bond formation, is critical in the synthesis of this compound, particularly during the synthesis of its precursors.

For the 2-fluoroacrylic acid ester precursor , the regioselectivity of the bromination step is paramount. The free radical bromination of a 2-fluoropropionic ester must selectively occur at the C-2 position (the carbon already bearing the fluorine atom). The stability of the intermediate radical at this position, which is influenced by both the existing fluorine atom and the adjacent carbonyl group, directs the reaction to the desired location, enabling the subsequent formation of the α,β-unsaturated system upon elimination. google.com

For the 2,2,3,3-tetrafluoropropanol precursor , its synthesis must ensure the correct placement of the four fluorine atoms and the hydroxyl group. For example, in syntheses involving the ring-opening of fluorinated epoxides or oxetanes, the nucleophilic attack must be directed to a specific carbon atom to yield the desired isomer. The synthesis of 2-fluoro-3-silylpropan-1-ols via epoxide opening with a fluoride source demonstrates how regioselectivity can be achieved with high fidelity, a principle that applies broadly to the synthesis of complex fluorinated alcohols. mdpi.com

The final esterification or transesterification step is inherently regioselective, as it involves a well-defined reaction between the carboxylic acid (or ester) functional group and the primary alcohol functional group.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,2,3,3-Tetrafluoropropanol |

| 2,2,3,3,4,4,4-Heptafluorobutanol |

| 2,2,3,3-Tetrafluoropropyl methacrylate (B99206) |

| 2-Fluoroacrylic Acid |

| 2-Bromo-2-fluoropropionic ester |

| 2-fluoro-3-silylpropan-1-ol |

| 2-Fluoropropionic ester |

| Acetic acid |

| Di-isopropyl ether |

| Isopropyl acetate |

| Methanol |

| Methyl 2-fluoroacrylate |

| N-bromosuccinimide (NBS) |

| Tetrafluoroethylene |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 2,2'-azobisisobutyronitrile (AIBN) |

| 2,2,3,3,4,4,4-heptafluorobutyl isopropyl ether |

| 2,2,3,3-tetrafluorooxetane |

Characterization of Polymers Derived from 2,2,3,3 Tetrafluoropropyl 2 Fluoroacrylate

Molecular Structure Elucidation

Determining the precise molecular structure is the foundational step in polymer characterization. It confirms that the polymerization has occurred as expected and provides insight into the polymer's microstructure.

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Fourier Transform Infrared Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed structure of polymers. For poly(2,2,3,3-tetrafluoropropyl 2-fluoroacrylate), a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be utilized.

¹H NMR would be used to identify the protons in the polymer backbone and the tetrafluoropropyl side chain.

¹³C NMR provides information about the carbon skeleton of the polymer.

¹⁹F NMR is particularly important for fluorinated polymers, offering detailed insight into the fluorine environments within the side chain.

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the polymer. researchgate.net The FTIR spectrum of poly(this compound) would be expected to show characteristic absorption bands, including:

A strong absorption band for the carbonyl group (C=O) of the ester, typically in the region of 1730-1750 cm⁻¹.

Bands corresponding to C-F bond stretching in the fluoroalkyl side chain, usually found in the 1000-1400 cm⁻¹ region.

Absorptions for C-O and C-H bond stretching and bending.

By analyzing the presence and position of these peaks, the successful incorporation of the monomer into the polymer chain can be confirmed. metu.edu.tr

Polymer Topology and Molecular Weight Distribution

The molecular weight and its distribution are critical properties that influence the mechanical and processing characteristics of a polymer.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molar Mass Analysis

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution of polymers. This technique separates polymer molecules based on their hydrodynamic volume in solution. google.com The analysis provides several key parameters:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that takes into account the weight of each polymer chain.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. A value close to 1.0 suggests a narrow distribution, which is often a goal in controlled polymerization techniques like RAFT polymerization. rsc.org

For a related polymer, poly(2,2,3,3-tetrafluoropropyl methacrylate), RAFT polymerization has been shown to produce polymers with dispersity values between 1.16 and 1.3. researchgate.net

Thermal Behavior and Stability

The thermal properties of a polymer dictate its processing window and its performance at different temperatures.

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net This analysis is used to determine the thermal stability of a polymer and its decomposition profile. Key data points from a TGA curve include:

Onset of decomposition temperature: The temperature at which significant mass loss begins.

Temperature of maximum decomposition rate (Tₐ): The temperature at which the rate of mass loss is highest. researchgate.net

Residual mass: The percentage of the initial mass remaining at the end of the analysis.

Fluorinated polymers are generally known for their high thermal stability. sigmaaldrich.com TGA would provide the specific temperature limits for the use of poly(this compound).

Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) for Glass Transition and Mechanical Properties

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. metu.edu.tr It is primarily used to determine the glass transition temperature (T₉) , which is a critical property of amorphous or semi-crystalline polymers. The T₉ is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For the structurally similar polymer, poly(2,2,3,3-tetrafluoropropyl methacrylate), a T₉ of 68 °C has been reported. sigmaaldrich.comsigmaaldrich.comscientific.net Another study on a homopolymer of 2,2,3,3-tetrafluoropropyl methacrylate (B99206) reported a T₉ of 74.2°C. researchgate.net

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique for measuring the mechanical properties and viscoelastic behavior of polymers as a function of temperature, time, or frequency. DMA can also be used to determine the glass transition, which is often observed as a peak in the tan delta curve (the ratio of loss modulus to storage modulus). DMA provides information on:

Storage Modulus (E'): Represents the elastic response of the material.

Loss Modulus (E''): Represents the viscous response of the material.

These parameters are crucial for understanding the material's ability to store and dissipate mechanical energy under load.

Morphological and Surface Properties

The morphology and surface characteristics of polymers are critical determinants of their performance, influencing factors such as adhesion, wettability, and biocompatibility. The following subsections describe the key analytical methods employed to probe these properties.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of polymeric materials at the micro and nanoscale. It provides valuable insights into the texture, roughness, and the presence of any pores or defects on the polymer surface. For polymers derived from fluorinated acrylates, SEM can reveal details about the film-forming properties and the morphology of polymer particles.

In studies of related fluorinated polymers, such as poly(2,2,3,3-tetrafluoropropyl methacrylate) synthesized by suspension polymerization, SEM has been used to observe the resulting polymer pellets. These analyses have shown that the pellets can be spherical with a smooth surface. The particle size and distribution can also be determined from SEM micrographs, which is crucial for applications where particle characteristics are important. For instance, in one study, the particle sizes of a related methacrylate polymer were found to have a bimodal distribution. researchgate.net

Table 1: Illustrative SEM Analysis of a Related Fluorinated Polymer (Note: This data is for a related compound, poly(2,2,3,3-tetrafluoropropyl methacrylate), and is provided for illustrative purposes due to the lack of specific data for poly(this compound).)

| Parameter | Observation |

| Particle Shape | Spherical |

| Surface Texture | Smooth |

| Particle Size Range | 1.2 µm to 187.3 µm |

| Size Distribution | Bimodal |

Atomic Force Microscopy (AFM) offers a higher resolution imaging of surface topography compared to SEM and can also probe local mechanical and adhesive properties. AFM operates by scanning a sharp tip over the sample surface, providing a three-dimensional map of the surface features. researchgate.net This technique is particularly useful for characterizing the lamellar structure of semicrystalline polymers and can be performed in various environments, including air and liquid. researchgate.netmdpi.com

For fluorinated polymers, AFM can reveal nanoscale roughness and the organization of polymer chains at the surface. researchgate.net For instance, in studies of fluorinated bottlebrush polymers, AFM has shown that while macromonomer films can be relatively smooth, the corresponding bottlebrush polymer surfaces can exhibit nanoscale roughness. researchgate.net This roughness can influence properties like hydrophobicity. The forces between the AFM tip and the sample surface, which are typically in the range of 10⁻¹¹ to 10⁻⁷ N, are influenced by electrostatic and van der Waals interactions. mdpi.com In the case of polar molecules, electrostatic forces between the tip and the molecule can significantly affect the image contrast. aps.org

Transmission Electron Microscopy (TEM) is an indispensable tool for investigating the internal microstructure of polymers, providing insights into features like micelle formation in block copolymers, lamellar stacking in semicrystalline polymers, and the dispersion of nanoparticles in polymer composites. researchgate.netbohrium.com TEM offers high-resolution imaging that can reveal the hierarchical self-assembly of macromolecules.

In the context of fluorinated copolymers, TEM has been used to characterize the morphology of latex particles formed during emulsion polymerization. For example, studies on related fluoroacrylate copolymer emulsions have used TEM to determine that the latex particles have a core-shell structure with average particle sizes in the range of 200-300 nm and a relatively uniform size distribution. researchgate.net Such information is crucial for understanding the polymerization process and the resulting material's properties.

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of polymers. It provides information on the degree of crystallinity, the arrangement of polymer chains in the crystal lattice (unit cell), and the size of the crystallites. mdpi.com The diffraction pattern, which consists of sharp peaks for crystalline domains and a broad halo for amorphous regions, is a fingerprint of the polymer's solid-state structure.

For fluorinated polymers like polytetrafluoroethylene (PTFE), XRD studies have been used to analyze changes in the crystal structure upon modification, such as through radiation. These studies have revealed changes in interplanar spacings, degree of crystallinity, and unit cell volume. preprints.org In the case of poly(2,2,3,3-tetrafluoropropyl methacrylate), wide-angle X-ray diffraction has been employed to characterize the homopolymer. researchgate.net The analysis of diffraction patterns helps in understanding the packing of the polymer chains and how it is influenced by factors like the bulky, fluorinated side groups.

Table 2: Illustrative XRD Parameters for a Modified Fluoropolymer (TRM-PTFE) (Note: This data is for a modified polytetrafluoroethylene and is provided for illustrative purposes.)

| Parameter | Initial PTFE | TRM-PTFE |

| Dominant Diffraction Peak (hkl) | 100 | 100 |

| Change in Peak Amplitude | - | Decreased by ~10% |

| Change in Peak Width (FWHM) | - | Increased by ~0.366° |

| Average Pore Diameter | ~3.5 µm | - |

| Pore Content | ~1.1 vol.% | Formation of larger pores (30-50 µm) |

Contact Angle Goniometry is a standard method to assess the wettability of a polymer surface by measuring the contact angle of a liquid droplet on it. This property is directly related to the surface energy of the polymer. Fluorinated polymers are well-known for their low surface energy, which results in high contact angles with liquids like water (hydrophobicity) and oils (oleophobicity).

For copolymers of 2,2,2-trifluoroethyl α-fluoroacrylate, contact angle measurements have demonstrated that the hydrophobicity can be tuned by altering the copolymer composition. For instance, a homopolymer of 2,2,2-trifluoroethyl α-fluoroacrylate exhibited a water contact angle of 107°, indicating a highly hydrophobic surface. rsc.org The introduction of a more hydrophilic comonomer led to a decrease in the water contact angle. rsc.org Similarly, for other fluorinated polymers, high contact angles are a characteristic feature, with values often exceeding 90° for water. researchgate.net The surface energy of poly(tetrafluoroethylene-co-hexafluoropropylene) (FEP) has been shown to increase significantly after surface activation, leading to a decrease in the water contact angle from 112° to as low as 26°. mdpi.com

Table 3: Illustrative Water Contact Angles of Various Fluorinated Polymer Surfaces (Note: This data is for related fluorinated polymers and is provided for illustrative purposes.)

| Polymer/Surface | Water Contact Angle (°) | Reference |

| Poly(2,2,2-trifluoroethyl α-fluoroacrylate) Homopolymer | 107 | rsc.org |

| Poly(FATRIFE-co-MAF) (42 mol% MAF) | 81 | rsc.org |

| Tetrafluoro(trifluoromethyl)-λ6-sulfanylethyl acrylate (B77674) polymer | 98 | researchgate.net |

| Polyethyleneimine-functionalized SS surface (SS-BPEI) | 45 ± 3 | researchgate.net |

| Hydrophobic SS-SH-GHE surface | 91 ± 3 | researchgate.net |

| Pristine Poly(tetrafluoroethylene-co-hexafluoropropylene) (FEP) | 112 | mdpi.com |

| Activated FEP (sodium naphthalene) | 26 | mdpi.com |

Polymerization Conversion and Residual Monomer Analysis

The determination of polymerization conversion (the extent to which monomer has been converted to polymer) and the analysis of residual monomer are critical for optimizing polymerization reactions and for ensuring the purity and safety of the final polymer product. These parameters are often monitored over time to study the kinetics of the polymerization.

In the radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), the monomer conversion was found to vary from 32% to 87%, depending on the initial comonomer feed ratio. rsc.org The composition of the resulting copolymer can be determined using techniques like ¹⁹F NMR spectroscopy. rsc.org For the polymerization of 2,3,3,3-tetrafluoropropene, reaction times can range from 8 to 720 hours to achieve the desired level of polymerization. google.com The analysis of residual monomer is often performed using chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), which can separate and quantify the unreacted monomer in the polymer sample.

Table 4: Illustrative Polymerization Conversion for a Related Fluorinated Copolymer (Note: This data is for the copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) and 2-(trifluoromethyl)acrylic acid (MAF) and is provided for illustrative purposes.)

| Comonomer Feed Ratio ([FATRIFE]₀/[MAF]₀) | Polymerization Conversion (%) |

| Varied Ratios | 32 - 87 |

Advanced Polymeric Materials and Applications of 2,2,3,3 Tetrafluoropropyl 2 Fluoroacrylate Polymers

High-Performance Coatings and Surface Modification

The unique attributes of fluoropolymers make them highly suitable for advanced coatings and surface treatments. The low surface energy and chemical stability inherent to the fluorinated structure are particularly advantageous in creating protective and functional surfaces. paint.org

The incorporation of fluorinated monomers like 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate is a key strategy in the creation of surfaces that repel both water (hydrophobic) and oils (oleophobic), a combined property known as omniphobicity. These surfaces are achieved by combining low surface energy chemistry with specific micro- and nano-scale textures. aalto.fimdpi.com The fluorine-rich polymer chains tend to migrate to the coating's surface, presenting a low-energy interface to the environment. paint.org

Research into fluoroponytailed imidazolium-based polymers has demonstrated the creation of omniphobic coatings on silica (B1680970) and glass substrates. aalto.fi By controlling the polymer structure, such as attaching two fluoroponytails to a vinylimidazolium core, a denser polymer structure can be achieved, which enhances the omniphobic properties. aalto.fi For instance, a doubly fluorinated monomer has been shown to be more effective at creating omniphobic surfaces compared to a singly fluorinated one, resulting in higher contact angles for both water and diiodomethane (B129776). aalto.fi

Table 1: Contact Angle Measurements for Omniphobic Coatings This table presents the contact angles of water and diiodomethane (CH₂I₂) on different fluorinated polymer coatings, demonstrating their omniphobic properties.

| Coating ID | Monomer Structure | Water Contact Angle (°) | Diiodomethane Contact Angle (°) |

| Coating IV | Singly Fluorinated | 134° | 108° |

| Coating I | Doubly Fluorinated | ~138° | ~113° |

Data sourced from research on imidazolium-based fluoroponytailed polymers. aalto.fi

Self-healing coatings represent a frontier in materials science, designed to autonomously repair damage and extend the service life of protected substrates. One advanced approach involves the use of shape memory polymers (SMPs) as the coating matrix. nih.govtudelft.nl When a scratch occurs, a thermal trigger can activate the shape memory effect, causing the polymer to return to its original shape and close the defect. tudelft.nl

To enhance the healing efficiency, dual-function microspheres can be embedded within the coating. nih.govtudelft.nl These microspheres can contain a healing agent, such as polycaprolactone (B3415563) (PCL), and a corrosion inhibitor like 8-hydroxyquinoline (B1678124) (8HQ). nih.govtudelft.nl Upon damage, the inhibitor provides immediate corrosion protection. nih.gov Subsequent heating not only triggers the shape memory effect of the matrix but also melts the PCL from the microspheres, which then flows to seal the remaining gap, restoring the coating's physical barrier. tudelft.nl This creates a triple-action healing mechanism: inhibitor release, scratch closure via shape memory, and scratch sealing by the melted microspheres. tudelft.nl While not exclusively limited to fluoropolymers, these self-healing concepts can be integrated into fluorinated coating systems to combine high performance with smart, reparative functionalities.

UV-curable coatings offer significant advantages, including rapid curing and reduced energy consumption. Integrating fluoropolymers, such as those based on fluoroacrylates, into UV-curable formulations combines the benefits of both technologies. radtech.org These systems can bridge the performance gap between traditional, softer polyvinylidene fluoride (B91410) (PVDF) coatings and harder, but potentially more brittle, acrylic coatings. radtech.org

In these hybrid systems, the fluoropolymer component enhances weatherability, chemical resistance, and flexibility, while the crosslinked acrylate (B77674) network, often including polyurethane acrylates, provides increased hardness and improved mechanical properties. radtech.org The result is a coating with a desirable balance of flexibility and hardness, suitable for demanding outdoor applications. radtech.org Research has shown that UV-curable fluoropolymer systems can achieve significantly higher König hardness values compared to neat PVDF coatings, indicating the successful formation of a robust interpenetrating polymer network (IPN). radtech.org

Table 2: Mechanical Properties of UV-Curable Fluoropolymer Coatings This table compares the König hardness of a standard PVDF coating with various UV-curable formulations containing different acrylate monomers and oligomers.

| Sample Designation | (Meth)Acrylate Component | König Hardness (s) |

| Control | None (Neat PVDF) | 20 |

| A1 | Difunctional Monomer | 65 |

| A2 | Cyclic Difunctional Monomer | 70 |

| A3 | Trifunctional Monomer | 75 |

| A4 | Difunctional Urethane Oligomer | 70 |

| A5 | Difunctional Polyester Oligomer | 55 |

| A6 | Tetrafunctional Polyester Oligomer | 65 |

Data adapted from a study on UV-curable fluoropolymer systems. radtech.org

Biomedical and Dental Materials Applications

The biocompatibility and unique surface properties of fluoropolymers make them attractive candidates for use in biomedical and dental devices.

Soft denture liners are resilient materials applied to the surface of a denture to absorb energy and distribute functional stresses more evenly, increasing comfort for patients with sensitive oral tissues. umich.edumdpi.com These materials are typically based on plasticized acrylics or silicones. umich.edu However, fluoropolymers, such as fluoroethylene copolymers, have also been evaluated for this application due to their stability and biocompatibility. nih.gov

The ideal soft liner possesses stable physical properties, including appropriate hardness and tear strength, and resists degradation from oral fluids and denture cleansers. umich.edumdpi.com Studies comparing various types of soft liners show a wide range of physical properties. For example, the Shore-A hardness can vary significantly between materials and can change over time with accelerated aging. umich.edu The incorporation of fluorinated polymers aims to improve the long-term stability and durability of these liners. Furthermore, enhancing these liners with antimicrobial agents is an area of active research to prevent microbial colonization and associated infections in denture wearers. nih.gov

Table 3: Hardness Comparison of Different Soft Denture Liner Materials (Unweathered) This table shows the initial Shore-A hardness for several types of commercially available soft denture lining materials.

| Material Type | Product Example | Shore-A Hardness |

| Silicone | Molloplast-B | ~35 |

| Silicone | Flexor | ~40 |

| Silicone | Novus | ~45 |

| Plasticized Acrylic | ProTech | ~50 |

| Plasticized Acrylic | Coe Super Soft | ~85 |

| Plasticized Acrylic | Justi Soft | ~85 |

| Plasticized Acrylic | Soft-Pak | ~90 |

Data sourced from a comparative study of soft denture lining materials. umich.edu

For any material intended for biomedical use, its interaction with biological systems is critical. researchgate.net Fluorinated surfaces are known for their low surface energy, which can reduce the non-specific adhesion of proteins and other biomolecules. nih.gov This property is highly desirable for creating biocompatible and anti-fouling surfaces on medical devices. nih.gov

Research on fluorine-modified surfaces has shown that they can exhibit extremely low levels of adsorption for native proteins. nih.gov Interestingly, a novel approach has demonstrated that these same surfaces can be engineered for selective protein capture. nih.gov In one study, a silicon nanowire surface modified with a fluorine coupling agent resisted non-specific protein adhesion. nih.gov However, when a target protein (Bovine Serum Albumin) was first conjugated with an amphiphilic fluoro-copolymer, its adsorption onto the fluorinated surface increased by more than 35 times compared to the native protein. nih.gov This phenomenon, driven by fluorine-fluorine self-assembly, opens possibilities for creating advanced biomaterials that can resist general biofouling while selectively binding to specific, modified biomolecules. nih.gov

Specialty Polymeric Components

Polymers derived from this compound are noted for their specialized properties, making them suitable for a range of advanced technological applications. The unique combination of a fluoroacrylate backbone and a fluorinated side chain imparts desirable characteristics such as thermal stability and specific optical and dielectric properties.

Synthesis and Applications of Fluoropolymer Nanoparticles

The fabrication of nanomaterials can be broadly categorized into top-down and bottom-up approaches. mdpi.com Top-down methods involve breaking down bulk material into smaller particles, while bottom-up strategies build nanoparticles from atomic or molecular precursors. mdpi.com For polymeric nanoparticles, methods like emulsion, suspension, or dispersion polymerization are common bottom-up techniques.

While specific research on the synthesis of nanoparticles from this compound is not extensively documented, studies on similar fluorinated monomers provide insight into potential methodologies. For instance, suspension polymerization has been successfully used to prepare spherical polymer pellets of the related compound 2,2,3,3-tetrafluoropropyl methacrylate (B99206). researchgate.net This process yielded particles with a bimodal size distribution ranging from 1.2 µm to 187.3 µm. researchgate.net Such techniques could conceivably be adapted for this compound to produce nanoparticles for various applications.

Potential applications for such fluoropolymer nanoparticles could include their use as additives to enhance the performance of other materials, in the creation of superhydrophobic surfaces, or as specialized delivery systems, leveraging the chemical resistance and low surface energy imparted by the fluorine content.

Utilization in Curable Liquids for Inkjet Printing

Photopolymerization is a core technology in the printing industry, used for the rapid curing of inks and coatings. google.com This process often involves a liquid formulation of monomers and photoinitiators that solidifies upon exposure to light. google.com The properties of the final cured material are largely determined by the chemical structure of the monomers used.

Fluorinated polymers are attractive for printing applications due to their durability, chemical resistance, and low surface energy, which can be beneficial for creating robust and non-stick surfaces. While there is a strong technological basis for using acrylate-based formulations in curable inks, the specific use of this compound in commercial or research-level inkjet printing liquids is not widely reported in the available literature. However, its structure suggests potential suitability for specialty inks where high performance is a critical requirement.

Development of Advanced Membranes (e.g., Fuel Cell Membranes, Ultrafiltration Membranes)

Fluoropolymers are critical materials in the development of advanced membranes, particularly for polymer electrolyte fuel cells (PEFCs). mdpi.com In PEFCs, the membrane must facilitate proton transport while preventing the mixing of fuel and oxidant gases. mdpi.com Perfluorosulfonated ionomers are the most successful materials for this application on an industrial scale. mdpi.com

The key properties for a fuel cell membrane include high proton conductivity, mechanical strength, and long-term durability under operational stress. energy.gov Materials like poly(vinylidene fluoride-hexafluoropropylene) (PVdF-HFP) have been explored for creating composite membranes. mdpi.com

Polymers of this compound, due to their highly fluorinated structure, possess the inherent chemical stability that is a prerequisite for use in harsh fuel cell environments. The synthesis of related fluorinated acrylates via atom transfer radical copolymerization in aqueous dispersion systems has been demonstrated, which is a relevant technique for creating materials suitable for membrane casting. chemicalbook.com However, there is limited direct research confirming the development or performance of membranes specifically made from poly(this compound) for fuel cell or ultrafiltration applications.

Exploration in Dielectric Polymers and Optical Storage Devices

The chemical structure of fluoropolymers makes them exceptional electrical insulating materials. appstate.edu Polymers with symmetrically arranged electronegative atoms, such as poly(tetrafluoroethylene) (PTFE), are non-polar and exhibit very low, frequency-independent dielectric constants (typically below 3) and low power factors. appstate.eduuminho.pt This makes them ideal for high-frequency applications where low signal loss is essential. appstate.edu The polymer of this compound is expected to share these favorable dielectric characteristics due to its high fluorine content.

In the realm of optical materials, polymers of 2-fluoroacrylate esters are known for their use in optical fiber cores and claddings. google.com These materials offer a combination of high thermal stability, which often exceeds that of their methacrylate counterparts, and excellent physical properties. google.com The potential for low optical attenuation gives these polymers significant advantages for creating high-performance optical components like waveguides and lenses. google.com Given that it belongs to this class of polymers, poly(this compound) is a strong candidate for exploration in these advanced optical applications.

Structure-Property Relationship Studies in this compound Polymers

The performance of a polymer is intrinsically linked to its chemical structure. For polymers of this compound, the arrangement and high concentration of fluorine atoms are the dominant factors influencing its material properties.

Impact of Fluorine Substitution and Concentration on Material Performance

The substitution of hydrogen with fluorine in a polymer has profound effects on its properties. The high electronegativity of the fluorine atom and the strength of the carbon-fluorine bond contribute to several key performance enhancements.

Thermal Stability: The presence of a fluorine atom on the acrylate backbone (α-position) is known to increase the thermal stability of the polymer compared to its non-fluorinated and methacrylate analogues. google.com

Physical and Chemical Properties: High fluorine concentration leads to low surface energy, resulting in materials that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). This also imparts excellent chemical resistance. The structure of the polymer side chain also influences physical properties like the glass transition temperature (Tg). For poly(n-alkyl acrylate)s, longer side chains generally lead to lower Tg values due to increased mobility. osti.gov For a related fluorinated polymer, poly(2,2,3,3-tetrafluoropropyl methacrylate), the glass transition temperature has been measured at 74.2°C. researchgate.net

The table below summarizes the expected influence of fluorine on the polymer's properties.

| Property | Influence of Fluorine Substitution and Concentration |

| Thermal Stability | Increased due to the high strength of the C-F bond and the fluorine on the acrylate backbone. google.com |

| Dielectric Constant | Generally low, characteristic of non-polar fluoropolymers. appstate.edu |

| Chemical Resistance | High, owing to the inertness of C-F bonds. |

| Surface Energy | Low, leading to hydrophobic and oleophobic characteristics. researchgate.net |

| Glass Transition (Tg) | Influenced by side-chain structure and fluorine content; a related methacrylate has a Tg of 74.2°C. researchgate.netosti.gov |

Influence of Copolymer Composition and Molecular Architecture on Macroscopic Properties

Copolymer Composition: The ratio of TFPFA to the comonomer would be a critical determinant of the final properties. Increasing the mole fraction of TFPFA would be expected to enhance properties associated with fluoropolymers, such as hydrophobicity, oleophobicity, chemical resistance, and a low coefficient of friction. Conversely, a higher proportion of a comonomer like methyl methacrylate would likely contribute to properties such as improved adhesion, higher glass transition temperature, and increased mechanical strength. A systematic variation of this composition would allow for the fine-tuning of the material for specific applications.

Molecular Architecture: The arrangement of the TFPFA and comonomer units would significantly impact the polymer's behavior.

Random Copolymers: A statistical distribution of TFPFA and comonomer units would lead to averaged properties.

Block Copolymers: Segregated blocks of TFPFA and a comonomer could lead to the formation of distinct micro-phases, potentially resulting in materials that are both hard and flexible, or that exhibit unique surface-active properties.

Graft Copolymers: Grafting TFPFA side chains onto a non-fluorinated polymer backbone could be a strategy to impart surface-specific fluorinated properties without altering the bulk characteristics of the original polymer.

A data table illustrating the hypothetical effect of TFPFA content in a random copolymer with Methyl Methacrylate on key properties is presented below.

Table 1: Hypothetical Influence of TFPFA Copolymer Composition on Macroscopic Properties

| TFPFA Mole Fraction (%) | Expected Water Contact Angle (°) | Expected Oil Contact Angle (°) | Expected Surface Energy (mN/m) |

|---|---|---|---|

| 0 (Pure PMMA) | ~70 | < 20 | ~40 |

| 25 | > 85 | > 30 | < 30 |

| 50 | > 100 | > 50 | < 25 |

| 75 | > 110 | > 60 | < 20 |

| 100 (Pure PTFPFA) | > 115 | > 70 | < 18 |

Correlation between Molecular Structure and Thermal, Mechanical, and Surface Characteristics

The specific molecular structure of the this compound monomer is expected to impart distinct characteristics to its polymers.

Thermal Properties: The presence of the tetrafluoropropyl group would likely influence the thermal stability of the polymer. The C-F bond is known for its high bond energy, which generally translates to good thermal and oxidative stability. The glass transition temperature (Tg) of TFPFA-containing copolymers would be a function of the chain flexibility, which is influenced by the bulky, fluorinated side chains.

Mechanical Properties: The mechanical behavior of TFPFA copolymers would be a balance between the properties of the constituent monomers. The fluorinated component might impart a degree of flexibility and a low coefficient of friction, while a more rigid comonomer would contribute to the modulus and tensile strength. The interplay between these would define the material's profile as an elastomer, a rigid plastic, or a tough, semi-crystalline material.

Surface Characteristics: The most pronounced effect of incorporating TFPFA into a polymer is expected to be on the surface properties. The low polarizability of the C-F bond and the tendency of fluorinated segments to migrate to the polymer-air interface would result in low surface energy. This would manifest as high water and oil repellency (hydrophobicity and oleophobicity).

A second data table is provided to summarize the anticipated correlations for TFPFA-based polymers.

Table 2: Anticipated Correlation of TFPFA Molecular Structure with Polymer Properties

| Structural Feature | Correlated Property | Expected Outcome |

|---|---|---|

| High Fluorine Content | Surface Energy | Low surface energy, leading to hydrophobicity and oleophobicity. |

| C-F Bonds | Thermal Stability | High thermal degradation temperature. |

| Bulky Fluoroalkyl Side Chain | Glass Transition Temp. (Tg) | Potentially moderate to high Tg depending on the comonomer. |

| Polar Acrylate Group | Adhesion | Provides a site for potential chemical interaction and adhesion. |

Theoretical and Computational Studies of 2,2,3,3 Tetrafluoropropyl 2 Fluoroacrylate Polymer Systems

Polymerization Mechanism Elucidation and Modeling

The polymerization of fluorinated acrylates can be investigated using computational models to elucidate the reaction mechanisms and kinetics. While specific modeling studies on 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate are not extensively documented in the reviewed literature, the principles can be understood from studies on similar monomers. For instance, the reversible addition-fragmentation chain-transfer (RAFT) polymerization of other fluorinated monomers like 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) has been successfully modeled. rsc.org These models often involve quantum mechanical calculations to determine the energetics of initiation, propagation, and termination steps.

Kinetic modeling, often coupled with experimental data, allows for the prediction of polymerization rates, molecular weight distributions, and the degree of control over the polymer architecture. For example, in the RAFT polymerization of 2,2,3,3-tetrafluoropropyl methacrylate (B99206) (TFPMA), a related monomer, kinetic analysis has been used to understand the role of different chain transfer agents (CTAs) in controlling the polymerization. researchgate.net Such studies help in optimizing reaction conditions to achieve desired polymer properties.

Mathematical models for various "living" free-radical polymerization processes, such as atom transfer radical polymerization (ATRP), have been developed and can be adapted to specific monomers like this compound. These models can simulate the polymerization in different reactor types, such as batch or tubular reactors, providing insights into how process conditions affect the final polymer characteristics.

Prediction of Chain Transfer Constants and Monomer Reactivity

| Chain Transfer Agent (CTA) | Monomer | Ctr Value |

| 2-cyano-2-propyldodecyl trithiocarbonate (B1256668) (CPDT) | 2,2,3,3-Tetrafluoropropyl methacrylate | 1.6 |

| 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDTPA) | 2,2,3,3-Tetrafluoropropyl methacrylate | 3.2 |

This table presents chain transfer constants for 2,2,3,3-Tetrafluoropropyl methacrylate, a structurally similar monomer, as specific data for this compound is not available in the provided search results. researchgate.net

Monomer reactivity ratios (r1 and r2) are critical in predicting the composition of copolymers. These ratios can be determined experimentally and then used in computational models to simulate copolymerization. For example, the reactivity ratios for the copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE, M1) with 2-(trifluoromethyl)acrylic acid (MAF, M2) were determined to be rFATRIFE = 1.65 ± 0.07 and rMAF = 0 at 56 °C. rsc.org This indicates that FATRIFE is more likely to add to a growing chain ending in a FATRIFE unit, and that MAF does not readily homopolymerize under these conditions. rsc.org Similar methodologies can be applied to determine the reactivity ratios for this compound with various comonomers.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Temperature (°C) |

| 2,2,2-Trifluoroethyl α-fluoroacrylate (FATRIFE) | 2-(Trifluoromethyl)acrylic acid (MAF) | 1.65 ± 0.07 | 0 | 56 |

This table shows monomer reactivity ratios for a related fluorinated acrylate (B77674) system, as specific data for this compound is not available in the provided search results. rsc.org

Simulation of Polymer Conformation, Self-Assembly, and Morphology

The self-assembly of block copolymers containing fluorinated segments is of particular interest for creating structured nanomaterials. researchgate.net Simulations can predict the formation of various morphologies, such as lamellae, cylinders, or spheres, depending on the block lengths and their chemical incompatibility. researchgate.netnih.gov For instance, simulations of polystyrene-b-poly(fluoro methacrylate) block copolymers have demonstrated their ability to rapidly self-assemble into well-ordered domains on the sub-5 nm scale. researchgate.net While specific simulations for poly(this compound) are not found in the provided results, these studies on similar materials highlight the potential of computational methods to guide the design of self-assembling fluoropolymer systems. researchgate.net

The use of multiscale simulations, which combine different levels of detail from atomistic to coarse-grained models, can be particularly effective for studying the structure and dynamics of complex polymer systems over larger length and time scales. nih.gov

Modeling of Polymer Chain Mobility and Fractional Free Volume

Polymer chain mobility is a key factor determining the material's physical properties, such as its glass transition temperature and mechanical behavior. Molecular dynamics simulations can be used to model the movement of polymer chains and quantify their mobility. mdpi.comicm.edu.plnih.gov These simulations can provide insights into how factors like side-chain structure and intermolecular interactions affect the dynamics of the polymer chains.

The fractional free volume (FFV) is a measure of the empty space within a polymer matrix and is strongly correlated with properties like gas permeability and diffusion. The FFV can be estimated using group contribution methods, such as the Bondi method, or more accurately calculated from molecular simulations. osti.govbiogeneral.comresearchgate.net These methods rely on determining the van der Waals volume and the specific volume of the polymer. osti.govbiogeneral.com While specific FFV calculations for poly(this compound) are not available in the search results, the methodologies have been applied to a wide range of polymers and could be used to predict the FFV of this material. osti.govresearchgate.net

| Polymer | Fractional Free Volume (FFV) | Method |

| Poly(trimethylsilyl propyne) | High | Bondi's Method |

| Perfluoro-2,2-dimethyl-1,3-dioxole-tetrafluoroethylene copolymers | Unusually High | Bondi's Method & Positron Annihilation Lifetime Spectroscopy |

This table provides examples of polymers with high fractional free volume, illustrating the concept. Specific data for poly(this compound) is not available in the provided search results. biogeneral.com

Environmental and Toxicological Research on Fluorinated Acrylate Compounds and Derived Polymers

Assessment of Per- and Polyfluoroalkyl Substances (PFAS) in the Context of Fluorinated Acrylates

Per- and polyfluoroalkyl substances (PFAS) are a large group of man-made chemicals characterized by the presence of at least one perfluorinated methyl (-CF3) or methylene (B1212753) (-CF2-) group. beltox.beepa.gov This family of chemicals is extensive and can be divided into non-polymeric and polymeric substances. nih.govitrcweb.org Polymeric PFAS include fluoropolymers, perfluoropolyethers, and side-chain fluorinated polymers (SCFPs). nih.gov

Fluorinated acrylates, such as 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate, are monomers used to produce side-chain fluorinated polymers. In these polymers, the fluorinated alkyl chains are attached as side groups to a non-fluorinated polymer backbone, typically an acrylate (B77674) backbone. nih.govrsc.org These SCFPs are a significant category of commercially produced PFAS. nih.gov

A primary concern regarding SCFPs is their potential to act as a source of non-polymeric PFAS in the environment. nih.gov Through degradation processes, the fluorinated side-chains can be released from the polymer backbone, potentially forming more mobile and bioavailable PFAS, such as perfluoroalkyl carboxylates (PFCAs). nih.govnih.gov While fluoropolymers like PTFE are generally considered stable, the ester linkages in side-chain fluorinated acrylate polymers are more susceptible to degradation. acs.orgbac-lac.gc.ca Therefore, polymers derived from monomers like this compound are assessed within the PFAS context primarily due to their identity as polymeric PFAS and their potential to degrade into other PFAS compounds. nih.gov

Table 1: Classification of Fluorinated Substances

| Category | Sub-Category | Description | Example(s) |

| PFAS | Non-Polymers | Substances with a perfluoroalkyl moiety that are not polymers. | PFOA, PFOS |

| Polymers | High molecular weight substances. | Fluoropolymers, Perfluoropolyethers, Side-Chain Fluorinated Polymers | |

| Fluoropolymers | Polymers with a fluorinated carbon-chain backbone. | ||

| Side-Chain Fluorinated Polymers (SCFPs) | Polymers with fluorinated side chains on a non-fluorinated backbone. nih.gov |

Methodologies for Evaluating Environmental Fate and Persistence of Fluorinated Polymers

Evaluating the environmental fate and persistence of fluorinated polymers, particularly side-chain fluorinated acrylate polymers, requires specialized analytical methodologies to track their degradation and the formation of smaller PFAS molecules.

Biodegradation Studies: A common approach involves incubating the polymer in a relevant environmental medium, such as soil, to assess its breakdown over time. In one such study, a fluorotelomer-based acrylate polymer was incubated in aerobic soils for over two years. acs.org Researchers monitor for the appearance of potential degradation products like fluorotelomer alcohols (FTOHs) and PFCAs. acs.orgcncb.ac.cn Soil-plant microcosm studies are also employed, where the polymer is exposed to soil in the presence or absence of plants and wastewater biosolids to evaluate how these factors influence degradation. nih.gov The half-life of these polymers can be extremely long, with estimates ranging from decades to over a thousand years, depending on the polymer's structure and environmental conditions. nih.govcncb.ac.cnacs.org

Analytical Techniques: The detection and quantification of degradation products rely on sophisticated analytical instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary technique for analyzing PFCAs and other non-volatile degradation products in environmental samples. nih.govcncb.ac.cnacs.org

Gas Chromatography-Mass Spectrometry (GC-MS): This method is used to detect more volatile degradation products, such as FTOHs. cncb.ac.cnacs.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique is used to directly and qualitatively monitor changes in the polymer itself, providing evidence of the cleavage of side chains or the backbone. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR can be used to characterize the structure of the parent polymer and identify changes resulting from degradation. bac-lac.gc.ca

Thermal Degradation Analysis: The stability of these polymers at high temperatures, relevant to both manufacturing processes and end-of-life scenarios like incineration, is studied using pyrolysis-gas chromatography. This method involves heating the polymer to high temperatures (e.g., 450–750 °C) and analyzing the resulting breakdown products. researchgate.net For fluorinated polyacrylates, studies show that thermal degradation involves random scission of the main chain and side-chain reactions, producing the corresponding monomer, dimer, and alcohol as major products. researchgate.net

Table 2: Methodologies for Environmental Fate Assessment of Fluorinated Acrylate Polymers

| Methodology | Purpose | Key Findings/Analytes | Citations |

| Soil Microcosm Incubation | To simulate and measure biodegradation in a natural environment. | Formation of PFCAs (e.g., PFOA) and other intermediates; calculation of degradation half-life. | nih.govacs.orgcncb.ac.cn |

| Pyrolysis-Gas Chromatography | To assess thermal stability and identify thermal degradation products. | Monomer, dimer, corresponding alcohol, and other fragments. | researchgate.net |

| LC-MS/MS | To quantify non-volatile degradation products. | Perfluoroalkyl carboxylates (PFCAs). | nih.govcncb.ac.cnacs.org |

| MALDI-TOF MS | To qualitatively analyze the polymer structure for degradation. | Changes in polymer mass distribution, indicating loss of side chains. | nih.gov |

Safety Considerations in the Synthesis and Application of Fluorinated Polymers

The synthesis of monomers like this compound and the subsequent handling and processing of their polymers require strict safety protocols.

Monomer Handling: The monomer this compound is classified as an irritant. chemicalbook.com Specific safety precautions are necessary during handling.

Hazard Statements: According to its classification, the compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). chemicalbook.com

Precautionary Measures: Safe handling requires wearing appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection. chemicalbook.com Work should be conducted in a well-ventilated area, and hands should be washed thoroughly after handling. chemicalbook.comsynquestlabs.com

Polymer Processing: The processing of fluoropolymers, especially at elevated temperatures (e.g., melt extrusion, sintering), presents significant hazards.

Thermal Decomposition: Heating fluoropolymers above their recommended processing temperatures can cause them to decompose, releasing toxic and hazardous gases. fluoropolymers.eu These decomposition products can include hydrogen fluoride (B91410) (HF), carbonyl fluoride (COF2), and, in the case of some polymers like FEP, the highly toxic perfluoroisobutylene (B1208414) (PFIB).

Polymer Fume Fever: Inhalation of the thermal decomposition products of fluoropolymers can cause a temporary, flu-like illness known as polymer fume fever, with symptoms like chills, fever, and coughing. fluoropolymers.eu

Ventilation and Control: All high-temperature processing of fluoropolymers must be done with adequate local exhaust ventilation to capture any fumes at the source and prevent worker exposure. Equipment temperatures should be carefully controlled to stay within the recommended processing range for the specific polymer. fluoropolymers.eu

Ban on Tobacco: A critical safety rule is the strict prohibition of smoking and tobacco products in areas where fluoropolymer resins are handled. fluoropolymers.eu Trace amounts of fluoropolymer dust contaminating tobacco products can be pyrolyzed during smoking, leading to the inhalation of decomposition products and causing polymer fume fever. fluoropolymers.eu

Table 4: Properties of this compound

| Property | Value |

| CAS Number | 96250-37-2 |

| Molecular Formula | C₆H₅F₅O₂ |

| Molecular Weight | 204.09 g/mol |

| Boiling Point | 62 °C |

| Density | 1.418 g/cm³ |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Source | chemicalbook.com |

常见问题

Q. What are the optimal methods for synthesizing 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate with high purity?

The synthesis typically involves esterification or transesterification reactions under controlled conditions. For example, malonic acid esters of fluorinated alcohols can be synthesized by refluxing with fluorinated alcohols (e.g., 2,2,3,3-tetrafluoropropanol) in benzene using a Dean-Stark apparatus to remove water, with catalytic p-toluenesulfonic acid . Purification steps include sequential washing with water, HCl, and Na₂CO₃, followed by distillation under reduced pressure . Stabilizers like 4-methoxyphenol (50 ppm) are often added to prevent premature polymerization .

Q. How can the molecular weight (MW) and polydispersity index (PDI) of polymers derived from this monomer be controlled?

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is effective. Chain transfer agents (CTAs) such as 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) or 4-cyano-4-[(dodecylsulfanyl-thiocarbonyl)sulfanyl]pentanoic acid (CDTPA) enable precise control. The linear increase in MW and reduced PDI (e.g., from 1.5 to 1.2) with conversion confirms CTA efficacy . Gel Permeation Chromatography (GPC) and MALDI-TOF MS/MS are critical for analyzing end-group fidelity and MW distribution .

Advanced Research Questions

Q. What advanced analytical techniques resolve discrepancies in thermal stability data for this compound?

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential. For instance, heat capacity data (e.g., 4 S at 0.20% error) from adiabatic calorimetry can validate thermal stability . Conflicting results may arise from impurities or solvent residues, necessitating High-Resolution Mass Spectrometry (HRMS) and ¹³C NMR to confirm structural integrity .

Q. How does the fluorine substitution pattern influence copolymerization kinetics with hydrophilic monomers (e.g., acrylic acid)?

Fluorine’s electron-withdrawing effect reduces electron density at the double bond, slowing propagation rates. Kinetic studies using ¹H NMR to monitor monomer conversion and Arrhenius plots for activation energy (Eₐ) calculations are recommended. For example, block copolymers with acrylic acid require sequential polymerization to avoid phase separation, with reactivity ratios (r₁, r₂) determined via the Mayo-Lewis equation .

Q. What methodologies evaluate the biomedical efficacy of fluorinated polymersomes for drug delivery?

Fluorinated polymers (e.g., poly-(2,2,3,3-tetrafluoropropyl methacrylate)) enhance hydrophobicity and blood-brain barrier (BBB) penetration. In vitro assays include dynamic light scattering (DLS) for size stability and fluorescence microscopy for cellular uptake. In vivo orthotopic glioblastoma models assess synergistic effects of siRNA and chemotherapeutics, with survival rates and tumor volume reduction as endpoints .

Methodological Notes

- Synthetic Optimization : Use anhydrous conditions and inert gas (N₂/Ar) to minimize side reactions. Monitor esterification progress via FT-IR for carbonyl (C=O) and C-F (1100–1250 cm⁻¹) peaks .

- Polymer Characterization : Combine GPC with triple-detection (RI, MALLS, viscometer) for absolute MW determination. MALDI-TOF MS/MS identifies end-group modifications (e.g., trithiocarbonate retention) .

- Safety Protocols : Fluorinated monomers require handling in fume hoods with PPE (nitrile gloves, face shields). Waste must be neutralized before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。